2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide
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Overview
Description
2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide typically involves multiple stepsCommon reagents used in these reactions include hydrazine derivatives, ethyl chloroacetate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share a similar core structure and may exhibit comparable biological activities.
Thiadiazolylacetamides: Compounds in this class also contain the thiadiazole moiety and may have similar chemical properties.
Uniqueness
2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide is unique due to the combination of its triazolopyridazine and thiadiazolylacetamide moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S2/c1-3-27-13-6-4-12(5-7-13)17-22-21-14-8-9-16(24-25(14)17)28-10-15(26)19-18-23-20-11(2)29-18/h4-9H,3,10H2,1-2H3,(H,19,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETONOOZDWIVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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